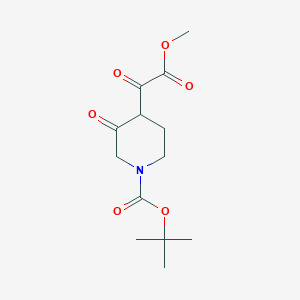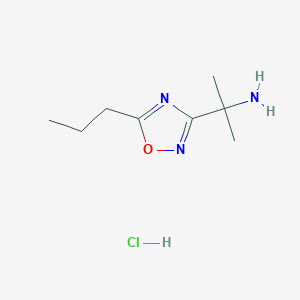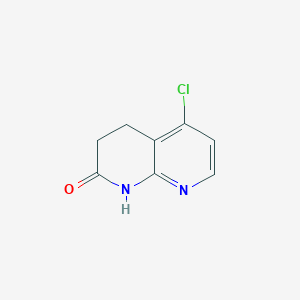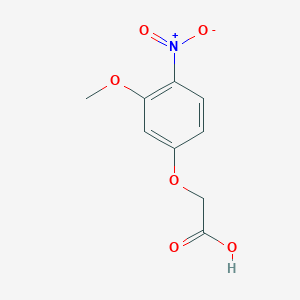![molecular formula C10H11N3O2 B1452886 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-91-2](/img/structure/B1452886.png)
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine” Applications
The compound “5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine” has been the subject of various scientific studies due to its potential applications in different fields. Below is a detailed analysis of six unique applications, each within its own scientific domain.
Pharmacology: Imidazoline Binding Sites Ligand: This compound has been investigated for its role as an imidazoline binding sites ligand. Research suggests that imidazoline binding sites are involved in mood disorders such as major depression. The compound’s affinity for I1 and I2 sites has been studied, showing high affinity and potential for pharmacokinetic purposes .
Medicinal Chemistry: Drug Monitoring: In medicinal chemistry, the compound has been used for drug monitoring purposes. It has been derivatized with chiral isocyanates to form diastereomers, which are then separated by RP-HPLC for pharmacokinetic studies. This process is crucial for the experimental monitoring of drugs .
Agricultural Chemistry: Herbicidal Ionic Liquids: The structure of “5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine” is similar to certain herbicidal ionic liquids. These ionic liquids have been synthesized and characterized for their potential use in agriculture, particularly for their herbicidal properties .
Organic Synthesis: Synthons for PPAR Agonists: In organic synthesis, derivatives of this compound have been developed as synthons for the synthesis of new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). This application is significant in the development of new therapeutic agents .
Chemical Synthesis: Enantioseparation: The compound has been used in chemical synthesis for the enantioseparation of racemic mixtures. By derivatizing with chiral isocyanates, researchers can separate enantiomers, which is a fundamental step in the production of enantiomerically pure pharmaceuticals .
Biochemistry: Structural Studies: Biochemical studies have utilized this compound for structural studies, particularly in the context of understanding ligand-receptor interactions. The compound’s ability to bind with high affinity to specific sites makes it a valuable tool for elucidating biochemical pathways .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRLXSWTXUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)



![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)



![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)